Moxonidine metabolite M1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

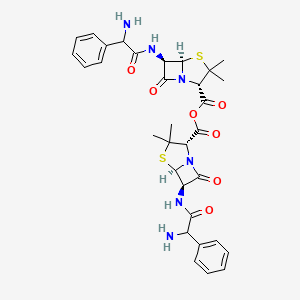

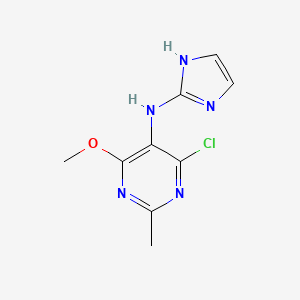

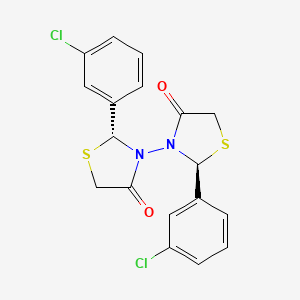

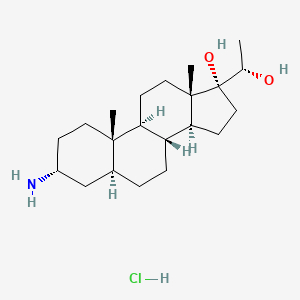

Moxonidine metabolite M1 is a significant compound derived from the metabolism of moxonidine, a centrally acting antihypertensive agent. Moxonidine is known for its selective agonistic action on imidazoline receptors, which play a crucial role in regulating blood pressure by reducing sympathetic outflow from the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of moxonidine metabolite M1 involves the metabolic transformation of moxonidine in the human body. Moxonidine undergoes phase I and phase II metabolic reactions, including oxidation and conjugation processes . The primary synthetic route involves the dehydrogenation of moxonidine, followed by conjugation with cysteine to form the metabolite M1 .

Industrial Production Methods

Industrial production of this compound is not typically performed as it is a metabolic byproduct. Instead, moxonidine is synthesized and administered, and the metabolite is formed in vivo. The synthesis of moxonidine itself involves a series of chemical reactions, including the formation of imidazoline rings and subsequent functionalization .

Chemical Reactions Analysis

Types of Reactions

Moxonidine metabolite M1 undergoes several types of chemical reactions, including:

Oxidation: The primary metabolic reaction where moxonidine is dehydrogenated to form the metabolite M1.

Conjugation: The metabolite M1 is further conjugated with cysteine, a phase II metabolic reaction.

Common Reagents and Conditions

Oxidation: Common reagents include cytochrome P450 enzymes, which facilitate the dehydrogenation process.

Conjugation: The conjugation reaction involves cysteine and other phase II metabolic enzymes.

Major Products

The major product formed from these reactions is the cysteine conjugate of this compound .

Scientific Research Applications

Moxonidine metabolite M1 has several scientific research applications, particularly in the fields of pharmacology and medicine:

Pharmacokinetics: Studying the metabolism and disposition of moxonidine in the human body.

Hypertension Research: Investigating the role of moxonidine and its metabolites in regulating blood pressure and their potential therapeutic effects

Metabolic Studies: Exploring the metabolic pathways and the impact of moxonidine on insulin sensitivity and overall metabolic profile

Mechanism of Action

Moxonidine metabolite M1 exerts its effects primarily through its interaction with imidazoline receptors. Specifically, it binds to the imidazoline receptor subtype 1 (I1), leading to a reduction in sympathetic activity. This results in decreased systemic vascular resistance and arterial blood pressure . The metabolite also has a minor interaction with alpha-2-adrenoreceptors, contributing to its antihypertensive effects .

Comparison with Similar Compounds

Similar Compounds

Rilmenidine: Similar to moxonidine, it selectively targets imidazoline receptors and is used for hypertension management.

Uniqueness

Moxonidine metabolite M1 is unique due to its selective action on imidazoline receptors, which results in fewer adverse effects compared to older centrally acting agents like clonidine . Additionally, moxonidine and its metabolites have been shown to improve insulin sensitivity, offering potential benefits beyond blood pressure reduction .

Properties

CAS No. |

272114-20-2 |

|---|---|

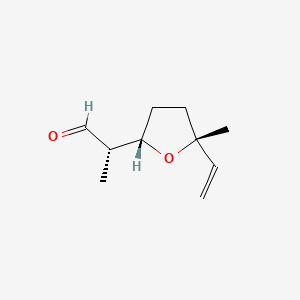

Molecular Formula |

C9H10ClN5O |

Molecular Weight |

239.66 g/mol |

IUPAC Name |

4-chloro-N-(1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine |

InChI |

InChI=1S/C9H10ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H,1-2H3,(H2,11,12,15) |

InChI Key |

VGAHPUDOWLEBJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)NC2=NC=CN2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide;hydrochloride](/img/structure/B12754057.png)

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)